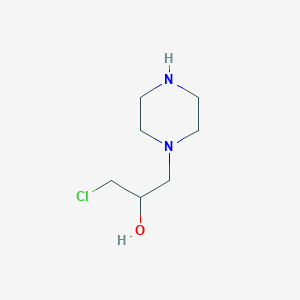
1-Chloro-3-piperazin-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-piperazin-1-ylpropan-2-ol is a chemical compound that features a piperazine ring, a chlorine atom, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-piperazin-1-ylpropan-2-ol typically involves the reaction of 1-chloro-3-chloropropan-2-ol with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
1-chloro-3-chloropropan-2-ol+piperazine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Chloro-3-piperazin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-azido-3-piperazin-1-ylpropan-2-ol, while oxidation with potassium permanganate can produce 1-chloro-3-piperazin-1-ylpropan-2-one.
科学的研究の応用
1-Chloro-3-piperazin-1-ylpropan-2-ol is a chemical compound with a chloro group attached to a propanol backbone, further substituted with a piperazine moiety. It has the molecular formula C7H15ClN2O and a molecular weight of approximately 188.65 g/mol. This compound is notable for its potential pharmacological applications due to its structural features that allow it to interact with various biological targets.
Pharmaceutical Development
This compound can be used as a lead compound for developing new antidepressants or neuroactive drugs. Compounds with similar structures have demonstrated promise as triple reuptake inhibitors, which affect the reuptake of serotonin, norepinephrine, and dopamine, potentially contributing to antidepressant and other neuropharmacological activities. One study efficiently resolved a similar halohydrin, 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, using Candida rugosa lipase (CRL) and vinyl acetate to obtain optically active alcohol, which serves as an immediate precursor of (S)-Encipracine, a compound with cardiovascular, hypotensive, and local anesthetic applications .
Chemical Research
This compound can be applied to studies exploring various chemical reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for substitution reactions. this compound can also serve as a starting point for synthesizing other bioactive compounds.
Research has indicated that this compound interacts with various biological targets, including receptors involved in neurotransmission, which may modulate signaling pathways that influence mood and behavior. A related compound, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, has been effective in reducing the reinforcing effects of cocaine in rats, showing therapeutic potential in preclinical models of psychostimulant abuse . Other piperazine derivatives have demonstrated activity as PI3Kδ inhibitors, potentially offering an alternative treatment for autoimmune diseases .
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol | Lacks the methyl group on the phenoxy ring | Potentially different pharmacological profile |
| 1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol | Lacks the chlorine atom on the phenoxy ring | May exhibit different reactivity and selectivity |
| 1-(4-Chloro)-3-(piperazinyl)-propanol | Lacks the propanediol backbone | Different solubility and stability characteristics |
作用機序
The mechanism of action of 1-Chloro-3-piperazin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to biological effects. The chlorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
1-Chloro-3-piperazin-1-ylpropan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Azido-3-piperazin-1-ylpropan-2-ol: Similar structure but with an azide group instead of a chlorine atom.
Uniqueness
1-Chloro-3-piperazin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
39262-25-4 |
|---|---|
分子式 |
C7H15ClN2O |
分子量 |
178.66 g/mol |
IUPAC名 |
1-chloro-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H15ClN2O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6H2 |
InChIキー |
IXCFLAZKSCPSIU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















